

Commercial Suppliers and Technical Guide for Ethylmalonic Acid-d5

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Compound of Interest

Compound Name: Ethylmalonic acid-d5

Cat. No.: B1433883

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and applications of **Ethylmalonic acid-d5**, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in metabolic research and clinical diagnostics. This document is intended for researchers, scientists, and drug development professionals working in areas such as inborn errors of metabolism, mitochondrial dysfunction, and pharmacokinetic studies.

Introduction to Ethylmalonic Acid and its Deuterated Analog

Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a key biomarker for several metabolic disorders, most notably Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. In these conditions, impaired mitochondrial fatty acid oxidation leads to the accumulation of EMA in biological fluids. Accurate quantification of EMA is therefore critical for the diagnosis and monitoring of these diseases.

Ethylmalonic acid-d5 is a stable isotope-labeled analog of EMA where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for use in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By co-eluting with the unlabeled analyte and exhibiting similar ionization properties, **Ethylmalonic acid-d5**

allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.[1][2]

Commercial Suppliers of Deuterated Ethylmalonic Acid

Several chemical suppliers offer deuterated forms of Ethylmalonic acid for research purposes. The following table summarizes the key product specifications from prominent commercial vendors. Note that while some suppliers explicitly list **Ethylmalonic acid-d5**, others may offer different deuterated versions (e.g., d3) which can also serve as effective internal standards.

Supplier	Product Name	CAS Number	Formula	Molecular Weight	Isotopic Purity	Chemical Purity	Format	Storage
MedChemExpress	Ethylmalonic acid-d5	66311-22-6	C ₅ H ₃ D ₅ O ₄	Not specified	Not specified	98.09%	Solid	-20°C (1 month), -80°C (6 months)
Cayman Chemical	Ethylmalonic Acid-d3	70907-93-6	C ₅ H ₅ D ₃ O ₄	135.1	≥99% deuterated forms (d1-d3)	≥98%	Solid	-20°C
Simson Pharma	Stable Isotope Labeled Compounds	Varies	Varies	Varies	>98% isotopic enrichment	High Purity	Varies	Varies

Note: Simson Pharma is a known supplier of a wide range of stable isotope-labeled compounds and offers custom synthesis services.[3][4][5][6] While a specific catalog entry for **Ethylmalonic acid-d5** was not found in the initial search, they are a potential source for this

compound. Researchers are encouraged to inquire directly with the company for availability or custom synthesis options. Biosynth and Santa Cruz Biotechnology also offer a range of deuterated compounds and may be potential suppliers.^{[7][8][9][10][11]}

Experimental Protocols

The use of **Ethylmalonic acid-d5** as an internal standard is central to its utility. Below are detailed methodologies for the quantitative analysis of Ethylmalonic acid in biological samples using GC-MS and LC-MS.

Quantitative Analysis of Ethylmalonic Acid in Urine by GC-MS

This protocol outlines a typical workflow for the analysis of urinary organic acids, including Ethylmalonic acid, using a deuterated internal standard.

Materials:

- **Ethylmalonic acid-d5** internal standard solution (concentration to be optimized, e.g., 1 µg/mL in a suitable solvent)
- Urine samples
- Internal standard for creatinine normalization (e.g., Creatinine-d3)
- Extraction solvent (e.g., ethyl acetate)
- Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation:
 - Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

- To 1 mL of urine, add a known amount of **Ethylmalonic acid-d5** internal standard and the creatinine internal standard.
- Acidify the sample to pH 1-2 with hydrochloric acid.
- Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.
- Transfer the organic (upper) layer to a clean tube. Repeat the extraction twice more and combine the organic layers.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Derivatization:
 - To the dried extract, add 100 µL of the derivatization reagent (BSTFA + 1% TMCS).
 - Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
- GC-MS Analysis:
 - Inject 1 µL of the derivatized sample into the GC-MS.
 - GC Conditions (Example):
 - Injector Temperature: 250°C
 - Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

- Monitor characteristic ions for both Ethylmalonic acid-TMS and **Ethylmalonic acid-d5**-TMS derivatives.

Quantitative Analysis of Ethylmalonic Acid in Plasma by LC-MS/MS

This protocol provides a workflow for the analysis of Ethylmalonic acid in plasma using a deuterated internal standard with LC-MS/MS, which often offers higher sensitivity and specificity.

Materials:

- **Ethylmalonic acid-d5** internal standard solution (concentration to be optimized)
- Plasma samples
- Protein precipitation solvent (e.g., acetonitrile)
- LC-MS/MS system with a suitable C18 column

Procedure:

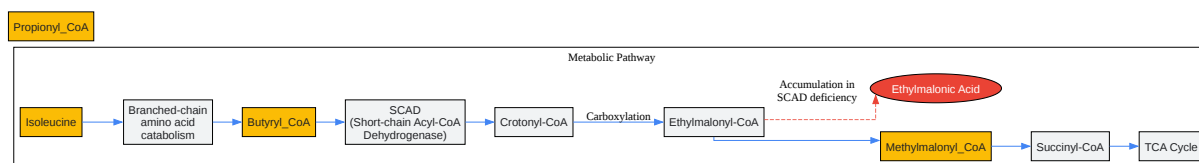
- Sample Preparation:
 - To 100 μ L of plasma, add a known amount of **Ethylmalonic acid-d5** internal standard.
 - Add 400 μ L of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute and centrifuge at high speed for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
 - Reconstitute the residue in 100 μ L of the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject a portion of the reconstituted sample (e.g., 5-10 μ L) onto the LC-MS/MS system.

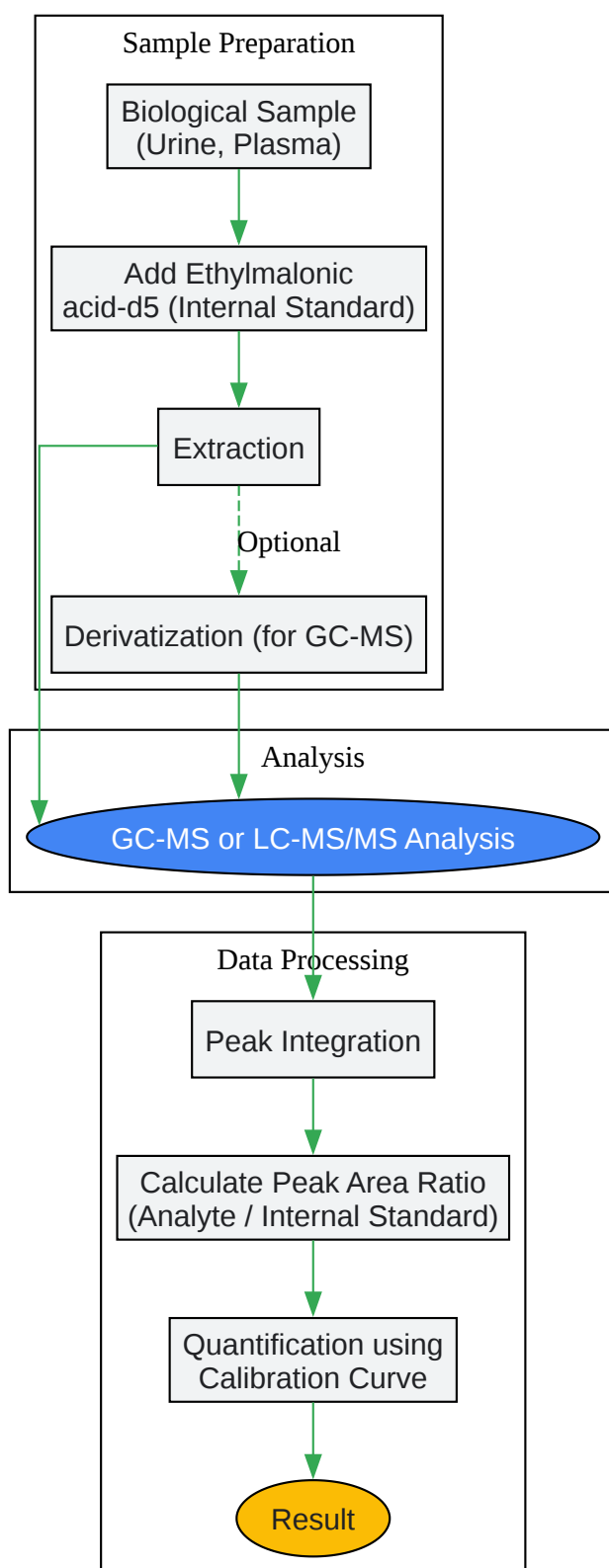
- LC Conditions (Example):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate Ethylmalonic acid from other matrix components.
 - Flow Rate: 0.3 mL/min.
- MS/MS Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Monitor specific precursor-to-product ion transitions for both Ethylmalonic acid and **Ethylmalonic acid-d5**.

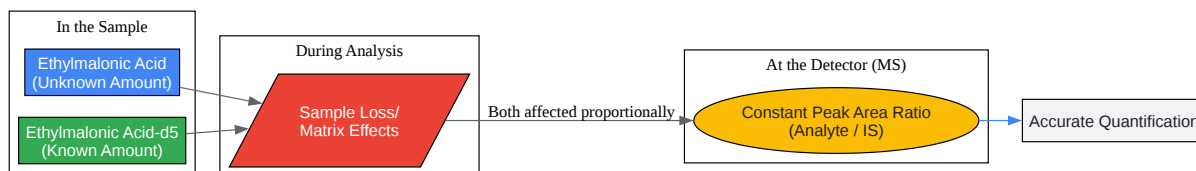
Visualizations

Metabolic Pathway of Ethylmalonic Acid

The following diagram illustrates the metabolic origin of Ethylmalonic acid from the catabolism of branched-chain amino acids and short-chain fatty acids.







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